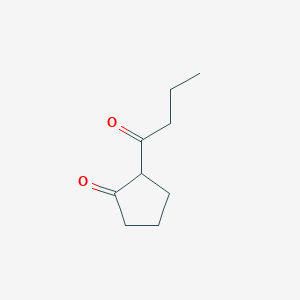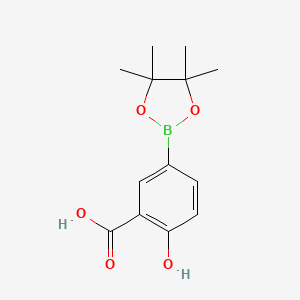
sodium;(Z)-2-propylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(Z)-2-propylpent-2-enoate is an organic compound that belongs to the class of carboxylate salts It is characterized by the presence of a sodium ion and a (Z)-2-propylpent-2-enoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-2-propylpent-2-enoate typically involves the reaction of (Z)-2-propylpent-2-enoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group of (Z)-2-propylpent-2-enoic acid reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
(Z)-2-propylpent-2-enoic acid+NaOH→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-2-propylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the double bond in the (Z)-2-propylpent-2-enoate anion to a single bond, forming saturated carboxylate salts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce saturated carboxylate salts.
Scientific Research Applications
Sodium;(Z)-2-propylpent-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;(Z)-2-propylpent-2-enoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The (Z)-2-propylpent-2-enoate anion can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: Similar in structure but with a simpler acetic acid-derived anion.
Sodium propionate: Contains a propionic acid-derived anion.
Sodium butyrate: Derived from butyric acid and has a longer carbon chain.
Uniqueness
Sodium;(Z)-2-propylpent-2-enoate is unique due to the presence of the (Z)-2-propylpent-2-enoate anion, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NaO2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
sodium;(Z)-2-propylpent-2-enoate |
InChI |
InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5-; |
InChI Key |
OTCQEYNPLHOZTK-YJOCEBFMSA-M |
Isomeric SMILES |
CCC/C(=C/CC)/C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(=CCC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine](/img/structure/B12331846.png)

![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-](/img/structure/B12331868.png)
![7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12331877.png)








![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)

